An In-depth Technical Guide to 5-Hydroxy-1,3-benzoxathiol-2-one
An In-depth Technical Guide to 5-Hydroxy-1,3-benzoxathiol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 5-Hydroxy-1,3-benzoxathiol-2-one, a versatile heterocyclic compound with significant potential in pharmaceutical and chemical research. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms.
Core Properties and Characteristics
5-Hydroxy-1,3-benzoxathiol-2-one (CAS No: 7735-56-0) is a beige crystalline solid.[1] Its core structure consists of a benzene ring fused to an oxathiolone ring, with a hydroxyl group at the 5-position. This phenolic hydroxyl group is a key determinant of its chemical reactivity and biological activity.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄O₃S | [2] |
| Molecular Weight | 168.17 g/mol | [2] |
| CAS Number | 7735-56-0 | [2] |
| Appearance | Beige crystalline solid | [1] |
| Melting Point | 173-175 °C | [2] |
| Boiling Point | 375.4±44.0 °C (Predicted) | |
| Water Solubility | 12061 mg/L (Predicted) | [3] |
| Topological Polar Surface Area | 71.8 Ų | |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Solubility Profile
Qualitative solubility data for the isomeric 6-hydroxy-1,3-benzoxathiol-2-one suggests that the 5-hydroxy isomer is likely insoluble in water but soluble in various organic solvents.
| Solvent | Solubility |
| Water | Insoluble |
| 95% Ethanol | Soluble |
| Diethyl Ether | Soluble |
| Propylene Glycol | Soluble |
| Benzene | Soluble |
| Toluene | Soluble |
| Isopropanol | Soluble |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of 5-Hydroxy-1,3-benzoxathiol-2-one.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by absorption bands corresponding to its key functional groups. A strong carbonyl (C=O) stretching band is observed at approximately 1742 cm⁻¹, a frequency characteristic of the strained five-membered cyclic carbonate ring.[4] For substituted analogs, a strong intramolecular hydrogen bonding band from the hydroxyl group has been noted around 3200 cm⁻¹.[5]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3200 | Strong | O-H Stretch | Phenolic Hydroxyl |
| ~1742 | Strong | C=O Stretch | Cyclic Carbonate |
| ~1620, ~1500 | Medium | C=C Stretch | Aromatic Ring |
| ~1270, ~1030 | Strong | C-O-C Stretch | Aryl Ether Moiety |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While a complete assigned spectrum for the title compound is not readily published, data from its 13C spectrum and related analogs allow for the following predicted assignments.
¹³C NMR Chemical Shifts (Predicted)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | ~170 - 185 |
| C-OH | ~150 - 155 |
| C-O | ~140 - 145 |
| C-S | ~115 - 120 |
| Ar-CH (x3) | ~110 - 130 |
¹H NMR Chemical Shifts (Predicted)
The aromatic protons (H-4, H-6, H-7) are expected to appear in the range of 6.5-7.5 ppm. The phenolic hydroxyl proton signal would likely be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (x3) | ~6.5 - 7.5 | m |
| -OH | Variable | br s |
Synthesis and Experimental Protocols
Several synthetic routes to 5-hydroxy-1,3-benzoxathiol-2-ones have been reported. The most common and efficient method is a one-step synthesis from readily available quinones and thiourea.[6]
One-Step Synthesis from p-Benzoquinone and Thiourea
This procedure involves the reaction of a quinone with thiourea in an acidic medium. The reaction proceeds through the formation of an intermediate S-(2,5-dihydroxyaryl)thiouronium salt, which then cyclizes to form the final product.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Solution A: Dissolve p-benzoquinone (0.1 mol) in 100 mL of glacial acetic acid.
-
Solution B: Dissolve thiourea (0.1 mol) in 50 mL of 2M hydrochloric acid.[7]
-
-
Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer, add Solution B (thiourea solution).
-
Slowly add Solution A (p-benzoquinone solution) to the stirred thiourea solution at room temperature.[7]
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
-
Cyclization:
-
Heat the reaction mixture on a steam bath for 1 hour. The initially precipitated thiouronium salt will redissolve.[7]
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The product will crystallize from the solution.
-
Dilute the mixture with 50 mL of water to ensure complete precipitation.[5]
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
The product is often pure enough for most purposes, but can be recrystallized from aqueous ethanol if necessary.[5]
-
Caption: One-step synthesis workflow for 5-Hydroxy-1,3-benzoxathiol-2-one.
Biological Activity and Mechanisms of Action
Derivatives of 1,3-benzoxathiol-2-one are recognized as important pharmacophores with a diverse range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and antimycotic effects.[8]
Antioxidant Activity
The antioxidant properties of 5-Hydroxy-1,3-benzoxathiol-2-one are primarily attributed to its phenolic hydroxyl group. Phenolic compounds can act as potent free radical scavengers through a hydrogen atom transfer (HAT) mechanism.[9] The hydroxyl group donates a hydrogen atom to a reactive oxygen species (ROS), neutralizing the radical and forming a more stable phenoxyl radical, which is resonance-stabilized.[10] This action can interrupt the propagation of oxidative chain reactions.
Furthermore, phenolic compounds may exert indirect antioxidant effects by modulating cellular signaling pathways. They can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of endogenous antioxidant enzymes.[11]
Caption: General antioxidant mechanism of phenolic compounds like 5-Hydroxy-1,3-benzoxathiol-2-one.
Anti-inflammatory Activity
The anti-inflammatory effects of many heterocyclic compounds are linked to the inhibition of key enzymes in the inflammatory cascade. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[12] While direct studies on 5-Hydroxy-1,3-benzoxathiol-2-one are limited, its structural class suggests it may act as a COX inhibitor. Inhibition of COX-2, which is induced at sites of inflammation, would reduce the production of prostaglandins that mediate pain and swelling.[13]
Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.
References
- 1. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HYDROXY-1,3-BENZOXATHIOL-2-ONE CAS#: 7735-56-0 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Essential Oils as Antioxidants: Mechanistic Insights from Radical Scavenging to Redox Signaling [mdpi.com]
- 12. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
(Note: This is a placeholder image. The actual chemical structure is well-defined by its IUPAC name and SMILES notation in the table below.)